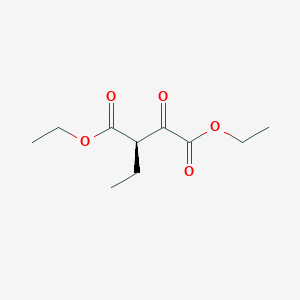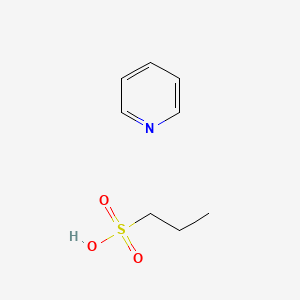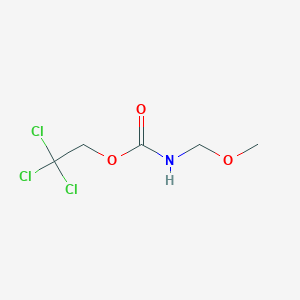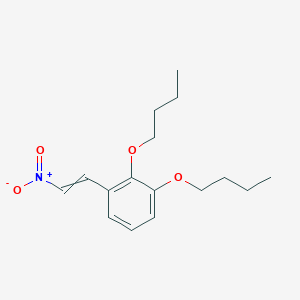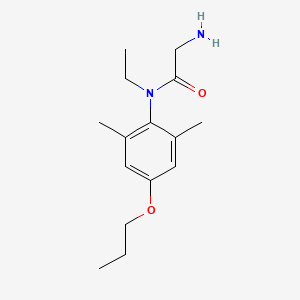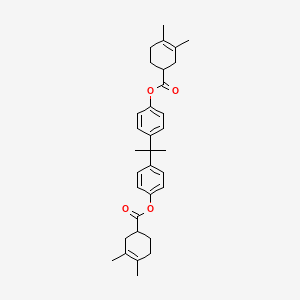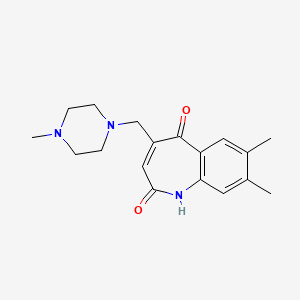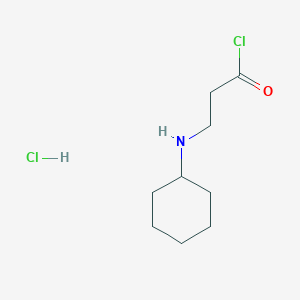
3-(Cyclohexylamino)propanoyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylamino)propanoyl chloride;hydrochloride is a chemical compound with the molecular formula C9H17NO2Cl. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride typically involves the reaction of cyclohexylamine with propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:
Cyclohexylamine+Propanoyl chloride→3-(Cyclohexylamino)propanoyl chloride
The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexylamino)propanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and water.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(Cyclohexylamino)propanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Esterification: Alcohols are used as reagents, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and carboxylic acids.
Hydrolysis: 3-(Cyclohexylamino)propanoic acid and hydrochloric acid.
Esterification: Esters of 3-(Cyclohexylamino)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylamino)propanoyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins and nucleic acids, and the pathways involved often relate to the formation of amide or ester linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoyl chloride: A simpler acyl chloride without the cyclohexylamino group.
Cyclohexylamine: The amine precursor used in the synthesis of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride.
3-(Cyclohexylamino)propanoic acid: The hydrolysis product of the compound.
Uniqueness
This compound is unique due to the presence of both the cyclohexylamino group and the acyl chloride functionality. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
64952-38-1 |
|---|---|
Molekularformel |
C9H17Cl2NO |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
3-(cyclohexylamino)propanoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H16ClNO.ClH/c10-9(12)6-7-11-8-4-2-1-3-5-8;/h8,11H,1-7H2;1H |
InChI-Schlüssel |
FFODHEYPOPBBHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCCC(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


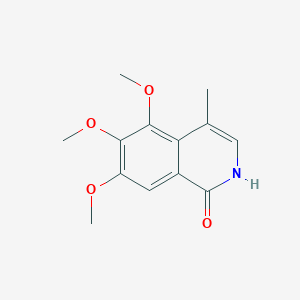
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

